molecular formula C20H25N5O3 B11327639 3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11327639
M. Wt: 383.4 g/mol
InChI Key: KEHOIFHNVNJAST-UHFFFAOYSA-N
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Description

3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-butyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C20H25N5O3/c1-4-5-10-25-18(26)16-17(22(2)20(25)27)21-19-23(11-7-12-24(16)19)14-8-6-9-15(13-14)28-3/h6,8-9,13H,4-5,7,10-12H2,1-3H3

InChI Key

KEHOIFHNVNJAST-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the butyl, methoxyphenyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, methoxybenzene, and methylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Overview

3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique chemical structure that has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, material science, and biochemistry through detailed case studies and data tables.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notable areas of research include:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves interference with DNA synthesis and modulation of nucleotide metabolism.

Case Study: Anticancer Efficacy

A study evaluated the effects of the compound on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

The results indicated significant reductions in cell viability at concentrations above 50 µM.

  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Testing

In a controlled study:

CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
3-butyl-9-(3-methoxyphenyl)-1-methyl...25Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL against Gram-positive bacteria.

Material Science

The unique structural features of this compound allow it to be utilized as a building block in the synthesis of novel materials with specific properties. Its applications extend to:

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Biochemistry

Research indicates that the compound may interact with specific enzymes involved in nucleotide metabolism. This interaction can have implications for conditions such as gout due to its potential to inhibit xanthine oxidase.

Mechanism of Action

The mechanism by which 3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Biological Activity

The compound 3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative with potential biological activities. This article reviews its biological properties, including antimicrobial activity, cytotoxicity, and receptor interactions, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O3C_{20}H_{25}N_5O_3, indicating a complex structure that may contribute to its biological activities. The compound's structure is characterized by a tetrahydropyrimidine moiety linked to a methoxyphenyl group and a butyl chain.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of purine derivatives. In particular, compounds similar to 3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have shown promising results against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class exhibited MIC values ranging from 1 μM to 16 μM against Mycobacterium tuberculosis (Mtb) H37Rv and multidrug-resistant strains. This suggests a selective inhibition mechanism targeting mycobacterial pathways while exhibiting limited toxicity towards mammalian cells .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cell lines. Notably:

  • Selectivity Index : The selectivity index was calculated by comparing the cytotoxicity IC50 values to the MIC values against Mtb. Compounds exhibiting high selectivity indices indicate lower toxicity towards human cells while maintaining antimicrobial efficacy .

Receptor Interactions

The interaction of 3-butyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione with adenosine receptors has been a focal point of research.

  • Adenosine Receptor Affinity : Research indicates that derivatives of this compound possess significant affinity for adenosine receptors (ARs), which are implicated in various physiological processes. The binding affinity varies with structural modifications at specific positions on the purine ring .

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is closely related to their structural components. Key findings in SAR studies include:

  • Substituent Effects : The presence of specific substituents at positions 6 and 7 of the purine ring significantly enhances antimicrobial activity. For instance:
    • A 6-amino or ethylamino substitution was linked to improved activity against Mtb.
    • The nitrogen atom at position 9 is critical for maintaining anti-tubercular activity .

Case Studies

Several case studies highlight the efficacy of purine derivatives in clinical settings:

  • Study on Antitubercular Activity : A series of analogues were synthesized and tested against Mtb. Compounds exhibiting modifications at the 6-position demonstrated reduced colony-forming units (CFU) in infected macrophages compared to untreated controls .
  • Cytotoxicity Assessment : In vitro studies on HepG2 liver cells revealed that certain derivatives maintained low cytotoxicity while effectively reducing Mtb viability .

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